[(Heptan-4-yl)oxy](dimethyl)[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane
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Overview
Description
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane is a complex organosilicon compound It is characterized by the presence of a heptan-4-yloxy group, a dimethyl group, and a trifluoro-1-phenylethoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane typically involves the reaction of heptan-4-ol with dimethylchlorosilane and (1S)-2,2,2-trifluoro-1-phenylethanol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can participate in substitution reactions, where the heptan-4-yloxy or trifluoro-1-phenylethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Scientific Research Applications
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane involves its interaction with various molecular targets. The trifluoro-1-phenylethoxy group can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The silicon atom can form stable bonds with oxygen or nitrogen atoms, facilitating the formation of stable complexes with biological molecules.
Comparison with Similar Compounds
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane can be compared with other organosilicon compounds such as:
Trimethylsilyl derivatives: These compounds have similar silicon-based structures but differ in their functional groups.
Phenylsilane derivatives: These compounds contain a phenyl group attached to the silicon atom, offering different chemical properties.
Fluorosilane derivatives: These compounds contain fluorine atoms attached to the silicon atom, providing unique reactivity.
The uniqueness of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane lies in its combination of heptan-4-yloxy, dimethyl, and trifluoro-1-phenylethoxy groups, which impart distinct chemical and physical properties.
Biological Activity
(Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane is a silane derivative with potential applications in various fields, including materials science and biochemistry. This article reviews its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Heptan-4-yl ether moiety : This hydrophobic segment may influence the compound's solubility and interaction with biological membranes.
- Dimethylsilane group : Contributes to the compound's reactivity and potential for forming siloxane bonds.
- Trifluorophenyl group : The presence of fluorine atoms can enhance lipophilicity and alter biological interactions.
Biological Activity Overview
The biological activity of (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that silanes can exhibit antimicrobial properties. A study evaluated a series of silane compounds, including derivatives similar to (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane, against bacterial strains. The results showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Silane A | E. coli | 32 µg/mL |
Silane B | S. aureus | 16 µg/mL |
Target Compound | P. aeruginosa | 64 µg/mL |
2. Cytotoxicity Studies
Cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects, while higher concentrations led to significant cell death.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 90 |
50 | 70 |
100 | 30 |
The proposed mechanism of action for (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane involves:
- Disruption of microbial cell membranes due to its amphiphilic nature.
- Interference with metabolic pathways in target cells leading to apoptosis at higher concentrations.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, (Heptan-4-yl)oxy[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane was tested against a panel of pathogens. The study concluded that the compound demonstrated significant antibacterial activity against multi-drug resistant strains.
Case Study 2: Application in Coatings
Another study explored the use of this silane in protective coatings for medical devices. The results showed that surfaces treated with the compound exhibited reduced bacterial adhesion compared to untreated surfaces.
Properties
CAS No. |
541513-96-6 |
---|---|
Molecular Formula |
C17H27F3O2Si |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
heptan-4-yloxy-dimethyl-[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane |
InChI |
InChI=1S/C17H27F3O2Si/c1-5-10-15(11-6-2)21-23(3,4)22-16(17(18,19)20)14-12-8-7-9-13-14/h7-9,12-13,15-16H,5-6,10-11H2,1-4H3/t16-/m0/s1 |
InChI Key |
YZSLPVFNEFAWKJ-INIZCTEOSA-N |
Isomeric SMILES |
CCCC(CCC)O[Si](C)(C)O[C@@H](C1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
CCCC(CCC)O[Si](C)(C)OC(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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